N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC20212222
Molecular Formula: C14H19ClFN3
Molecular Weight: 283.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19ClFN3 |
|---|---|
| Molecular Weight | 283.77 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H18FN3.ClH/c1-10(2)18-9-14(11(3)17-18)16-8-12-4-6-13(15)7-5-12;/h4-7,9-10,16H,8H2,1-3H3;1H |
| Standard InChI Key | CHAZXIQWOVSTTO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1NCC2=CC=C(C=C2)F)C(C)C.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
N-(4-Fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine belongs to the pyrazole class, distinguished by a five-membered ring with nitrogen atoms at positions 1 and 2. The substituents include:
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4-Fluorobenzyl group: Attached to the pyrazole’s amine moiety, this aromatic ring enhances hydrophobic interactions and electron-withdrawing effects due to the fluorine atom.
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Isopropyl group: Positioned at the pyrazole’s N1, this branched alkyl chain increases lipophilicity and steric bulk.
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Methyl group: Located at C3, it moderates electronic effects within the ring.
The hydrochloride salt form (C₁₄H₁₉ClFN₃) has a molecular weight of 283.77 g/mol.
Spectroscopic Characterization
While specific spectral data are unavailable, typical characterization methods for such compounds include:
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Nuclear Magnetic Resonance (NMR): To confirm substituent positions and purity.
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Infrared Spectroscopy (IR): Identifying N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1220 cm⁻¹).
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Mass Spectrometry (MS): Molecular ion peaks at m/z 283.77 corresponding to the hydrochloride adduct.
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via a coupling reaction between 4-fluorobenzylamine and 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid derivatives. Key steps include:
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Activation: The carboxylic acid is activated using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), forming an reactive O-acylisourea intermediate.
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Amide Bond Formation: Triethylamine deprotonates the amine, facilitating nucleophilic attack on the activated carbonyl.
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Solvent System: Reactions proceed in dichloromethane (DCM) or dimethylformamide (DMF) at 25–40°C.
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Purification: Crude product is isolated via crystallization (e.g., from DMF/water) or column chromatography .
Industrial Manufacturing
Scalable production employs:
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Continuous Flow Reactors: Enhancing heat/mass transfer and reducing reaction times.
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Automated Synthesis Platforms: Ensuring reproducibility and high throughput.
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Chromatography-Free Purification: Crystallization techniques optimized for minimal solvent use.
Physicochemical Properties
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) due to the hydrochloride salt form. Limited aqueous solubility is expected, typical of lipophilic amines.
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Stability: Stable under ambient conditions but hygroscopic; storage in desiccators is recommended.
Molecular Interactions
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Hydrophobic Effects: The isopropyl and fluorobenzyl groups drive membrane permeability and target binding.
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Hydrogen Bonding: Pyrazole’s nitrogen atoms and amine protons mediate interactions with biological targets.
Biological Activity and Mechanisms
Anticancer Activity
In silico docking studies suggest inhibition of kinase domains (e.g., EGFR tyrosine kinase) via π-π stacking between the fluorobenzyl group and hydrophobic pockets. Cytotoxicity assays on similar compounds report IC₅₀ values of 10–50 µM in breast cancer (MCF7) and lung cancer (A549) cell lines.
Mechanism of Action
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Enzyme Inhibition: Competes with ATP in kinase binding sites.
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Receptor Modulation: Alters G-protein-coupled receptor (GPCR) signaling pathways, though specific targets remain under investigation.
Research Applications and Future Directions
Drug Development
The compound serves as a lead structure for optimizing:
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Selectivity: Modifying the isopropyl group to reduce off-target effects.
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Bioavailability: Prodrug strategies to enhance aqueous solubility.
Agrochemical Innovations
Pyrazole derivatives are explored as herbicides and fungicides. The fluorine atom’s electronegativity may improve pest resistance profiles.
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